3-Bromo-4-fluorobenzohydrazide
Description
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-4-fluorobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVHUXLJUAYVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718527 | |
| Record name | 3-Bromo-4-fluorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929884-90-2 | |
| Record name | 3-Bromo-4-fluorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 4 Fluorobenzohydrazide and Its Precursors
Synthesis of 3-Bromo-4-fluorobenzoic Acid (Precursor)
The primary precursor for 3-bromo-4-fluorobenzohydrazide is 3-bromo-4-fluorobenzoic acid. This compound is synthesized through the bromination of 4-fluorobenzoic acid.
Alternative Synthetic Routes to Halogenated Benzoic Acids
Alternative methods for synthesizing halogenated benzoic acids, such as 3-bromo-4-fluorobenzoic acid, have been developed. One such process involves reacting fluorobenzene (B45895) with acetyl chloride in the presence of an acylation catalyst, followed by reaction with bromine and subsequent treatment with a hypochlorite (B82951) solution. google.comgoogle.com This method can be advantageous as it starts from the more readily available fluorobenzene. Another approach involves the oxidation of 3-bromo-4-fluorotoluene. google.com Additionally, the bromination of 4-fluorobenzaldehyde (B137897) can produce 3-bromo-4-fluorobenzaldehyde, which can then be oxidized to the corresponding benzoic acid. chemicalbook.comgoogle.com
Esterification of 3-Bromo-4-fluorobenzoic Acid
The next step in the synthesis of this compound involves the esterification of 3-bromo-4-fluorobenzoic acid to form its methyl ester.
Formation of Methyl 3-Bromo-4-fluorobenzoate
Methyl 3-bromo-4-fluorobenzoate is prepared by the esterification of 3-bromo-4-fluorobenzoic acid. tandfonline.com This reaction is typically carried out by refluxing the acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid. tandfonline.com The resulting ester is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com The product is often obtained as a yellow oily liquid with a reported yield of 78%. tandfonline.com
Table 1: Reaction Conditions for the Formation of Methyl 3-Bromo-4-fluorobenzoate
| Parameter | Condition |
| Reactants | 3-Bromo-4-fluorobenzoic acid, Methanol |
| Catalyst | Sulfuric acid (catalytic amount) |
| Reaction Time | 4 hours |
| Work-up | Poured onto crushed ice, extracted with diethyl ether |
| Yield | 78% |
Direct Synthesis of this compound
The final step is the conversion of the methyl ester to the target compound, this compound.
Condensation with Hydrazine (B178648) Hydrate (B1144303)
This compound is synthesized by reacting methyl 3-bromo-4-fluorobenzoate with hydrazine hydrate. tandfonline.com The reaction is typically performed by refluxing the ester with hydrazine hydrate in absolute ethanol. tandfonline.com This condensation reaction yields the desired hydrazide, which is a key building block for the synthesis of various heterocyclic compounds with potential biological activities. tandfonline.com
Table 2: Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
| Reactants | Methyl 3-bromo-4-fluorobenzoate, Hydrazine hydrate |
| Solvent | Absolute ethanol |
| Reaction Time | 6 hours |
| Product | This compound |
Derivatization Strategies and Scaffold Modification Studies
Formation of Heterocyclic Derivatives from 3-Bromo-4-fluorobenzohydrazide
The hydrazide moiety is a crucial precursor for constructing various five-membered heterocyclic rings. Through multi-step reactions, this compound can be transformed into complex ring systems such as oxadiazoles, triazolo-thiadiazoles, and triazole-thiols.
A prominent strategy for derivatization involves the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. One established method is the cyclization of the hydrazide with various aromatic acids. In a typical reaction, this compound is reacted with an appropriate aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the corresponding 2-(3-bromo-4-fluorophenyl)-5-substituted-1,3,4-oxadiazole derivative. tandfonline.com This reaction proceeds by converting the carboxylic acid to a more reactive species that then undergoes condensation with the hydrazide, followed by intramolecular cyclization and dehydration to form the stable oxadiazole ring. tandfonline.com
An alternative pathway to 1,3,4-oxadiazoles involves the oxidative cyclization of N-substituted benzylidine hydrazides (Schiff bases), which are formed by the initial condensation of the hydrazide with an aldehyde. nih.govresearchgate.net For instance, reacting a hydrazide with a substituted aldehyde yields a hydrazone, which can then be cyclized using reagents like iodine and mercuric oxide or iodine and potassium carbonate. nih.govresearchgate.net
Table 1: Examples of 2-(3-bromo-4-fluorophenyl)-5-substituted-1,3,4-oxadiazole Derivatives Data sourced from research on the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. tandfonline.com
| Compound ID | Substituent (R) |
| 4a | Phenyl |
| 4b | 4-Chlorophenyl |
| 4c | 4-Fluorophenyl |
| 4d | 4-Nitrophenyl |
| 4e | 4-Methylphenyl |
| 4f | 4-Methoxyphenyl |
The scaffold of this compound is also utilized to construct more complex fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. tandfonline.com The synthesis of these derivatives is a multi-step process that begins with the formation of a 4-amino-5-(3-bromo-4-fluorophenyl)-4H-1,2,4-triazole-3-thiol intermediate. tandfonline.com This triazole-thiol is then subjected to a cyclocondensation reaction with various aromatic carboxylic acids, typically in the presence of phosphorus oxychloride, to yield the target 3-(3-bromo-4-fluorophenyl)-6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. tandfonline.com This class of compounds is noted for its rigid, planar structure. nuph.edu.ua
Table 2: Examples of 3-(3-bromo-4-fluorophenyl)-6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole Derivatives Data sourced from studies on the synthesis of fused triazolo-thiadiazole systems. tandfonline.com
| Compound ID | Substituent (R) |
| 7a | Phenyl |
| 7b | 4-Chlorophenyl |
| 7c | 4-Fluorophenyl |
| 7d | 4-Nitrophenyl |
| 7e | 4-Methylphenyl |
| 7f | 4-Methoxyphenyl |
The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a key step in building various triazole-based heterocyclic systems. tandfonline.comdergipark.org.tr The process for creating the 4-amino-5-(3-bromo-4-fluorophenyl)-4H-1,2,4-triazole-3-thiol intermediate starts with this compound. tandfonline.com The hydrazide is first reacted with carbon disulfide in an alcoholic solution of potassium hydroxide (B78521) to form a potassium dithiocarbazinate salt. tandfonline.comdergipark.org.tr This salt is then cyclized by refluxing with an excess of hydrazine (B178648) hydrate (B1144303). tandfonline.comdergipark.org.tr The addition of hydrazine hydrate facilitates the intramolecular cyclization and elimination of hydrogen sulfide, leading to the formation of the stable 4-amino-1,2,4-triazole-3-thiol (B7722964) ring structure. tandfonline.com This intermediate is crucial for subsequent reactions, such as the synthesis of the triazolo-thiadiazole derivatives mentioned previously. tandfonline.com
Schiff Base and Hydrazone Derivative Synthesis
The primary amine functionality within the hydrazide group of this compound is highly reactive towards carbonyl compounds, leading to the formation of Schiff bases, specifically hydrazones.
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure; when derived from hydrazides, they contain the –CO–NH–N=CH– functional group. nih.gov The synthesis is a classical condensation reaction between the terminal nitrogen atom of the hydrazide and the carbonyl carbon of an aldehyde or ketone. ijcce.ac.irvanderbilt.edu The reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid) to protonate the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon. researchgate.netxiahepublishing.com This process involves the nucleophilic attack of the hydrazide's amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (C=N) bond of the hydrazone. nih.govuomustansiriyah.edu.iq
While specific research focusing solely on hydrazones from this compound is specific, extensive studies on closely related fluorobenzohydrazides, such as 4-fluorobenzohydrazide, demonstrate the general applicability and methodology of this synthetic route. researchgate.netresearchgate.net These studies show that fluorobenzohydrazides readily react with a diverse range of substituted aromatic and aliphatic aldehydes and ketones to produce the corresponding hydrazone derivatives in good yields. researchgate.netresearchgate.netscihorizon.com These hydrazones are not only stable final products but also serve as key intermediates in the synthesis of other heterocyclic systems, like the 1,3,4-oxadiazoles discussed in section 3.1.1. researchgate.net The presence of electron-donating or electron-withdrawing groups on the aldehyde or ketone can influence the reaction rate and properties of the resulting hydrazone. scihorizon.comresearchgate.net
Table 3: Examples of Hydrazone Derivatives from the Reaction of 4-Fluorobenzohydrazide with Aromatic Aldehydes This table illustrates the general synthetic route for producing hydrazones from fluorobenzohydrazides, which is applicable to the 3-bromo-4-fluoro analog. Data is based on reported syntheses. researchgate.net
| Compound ID | Aldehyde Reactant |
| 4a | 2-Hydroxybenzaldehyde |
| 4b | 4-Hydroxy-3-methoxybenzaldehyde |
| 4c | 4-(Dimethylamino)benzaldehyde |
| 4d | 4-Nitrobenzaldehyde |
| 4e | 2-Nitrobenzaldehyde |
| 4f | 4-Chlorobenzaldehyde |
| 4g | 2,4-Dichlorobenzaldehyde |
Diversification of the Benzohydrazide (B10538) Core
The chemical scaffold of this compound serves as a valuable starting point for the synthesis of a wide array of more complex molecules. Its reactive hydrazide functional group allows for various derivatization strategies, enabling the introduction of diverse structural motifs. These modifications are pursued to explore new chemical spaces and to systematically study structure-activity relationships. Key strategies involve the construction of fused heterocyclic systems and the attachment of various substituents to the core structure.
Introduction of Polycyclic and Fused Ring Systems
A significant strategy in medicinal chemistry is the incorporation of a lead compound's scaffold into a fused heterocyclic system to enhance biological activity and introduce conformational rigidity. This compound has been successfully utilized as a precursor for the synthesis of fused 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles.
The synthetic pathway begins with the conversion of this compound into a potassium dithiocarbazate salt by reacting it with carbon disulphide and potassium hydroxide. tandfonline.com This intermediate, upon treatment with hydrazine hydrate, cyclizes to form 4-amino-5-(3-bromo-4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. tandfonline.com This triazole derivative is a versatile building block. Further reaction of this triazole with various substituted aromatic acids in the presence of a dehydrating agent like phosphorous oxychloride leads to the formation of a series of 3-(3-bromo-4-fluorophenyl)-6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. tandfonline.com This final step involves an intramolecular cyclization that creates the fused bicyclic system. The resulting compounds were characterized by elemental analyses and spectral data. tandfonline.com
Table 1: Examples of 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazole Derivatives from this compound
| Compound Name | Substituent at Position 6 |
|---|---|
| 3-(3-Bromo-4-fluorophenyl)-6-phenyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole | Phenyl |
| 3-(3-Bromo-4-fluorophenyl)-6-(4-chlorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole | 4-Chlorophenyl |
| 3-(3-Bromo-4-fluorophenyl)-6-(4-methoxyphenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole | 4-Methoxyphenyl |
| 3-(3-Bromo-4-fluorophenyl)-6-(4-methylphenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole | 4-Methylphenyl |
Data sourced from a study on the synthesis and evaluation of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives. tandfonline.com
Incorporation into Imidazo[1,2-b]pyridazine (B131497) Frameworks
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. dergipark.org.tr The incorporation of the this compound moiety into this framework represents a key diversification strategy. A general and effective method for this synthesis involves a multi-step sequence.
Typically, the synthesis starts with the condensation of a 3-amino-6-halopyridazine with an appropriate α-bromoketone, which establishes the core imidazo[1,2-b]pyridazine ring system. nih.govtsijournals.com To incorporate the benzohydrazide functionality, a subsequent reaction is performed. A series of novel imidazo[1,2-b]pyridazine derivatives containing a benzohydrazide moiety were synthesized by reacting various hydrazides with a suitable imidazo[1,2-b]pyridazine intermediate in ethanol, heating the mixture to 80°C. tsijournals.com This approach allows for the linkage of the 3-bromo-4-fluorobenzoyl group to the imidazo[1,2-b]pyridazine core, creating a hybrid molecule that combines the structural features of both precursors. The successful synthesis of these complex molecules opens avenues for further investigation into their chemical and biological properties. tsijournals.comthesciencein.org
Table 2: General Structure for Benzohydrazide-Incorporated Imidazo[1,2-b]pyridazines
| Core Scaffold | Attached Moiety | General Synthetic Approach |
|---|---|---|
| Imidazo[1,2-b]pyridazine | This compound | Condensation of an imidazo[1,2-b]pyridazine intermediate with this compound. tsijournals.com |
Modification with Various Aromatic and Aliphatic Substituents
The functionalization of the this compound core through the addition of various aromatic and aliphatic substituents is a primary method for creating chemical diversity. These modifications can be achieved through several synthetic routes, often involving the transformation of the hydrazide group into a new heterocyclic ring which is then substituted.
Aromatic Substituents: One common approach is the synthesis of 1,3,4-oxadiazoles. By reacting this compound with a variety of aromatic carboxylic acids in the presence of phosphorus oxychloride, a series of 2-(3-bromo-4-fluorophenyl)-5-substituted-1,3,4-oxadiazoles can be obtained. tandfonline.com In this reaction, the substituent on the oxadiazole ring is derived from the aromatic acid used, allowing for the introduction of diverse aryl groups.
Table 3: 1,3,4-Oxadiazole Derivatives with Aromatic Substituents
| Compound Name | Aromatic Substituent at Position 5 |
|---|---|
| 2-(3-Bromo-4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | Phenyl |
| 2-(3-Bromo-4-fluorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 4-Chlorophenyl |
| 2-(3-Bromo-4-fluorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 4-Methoxyphenyl |
| 2-(3-Bromo-4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 4-Nitrophenyl |
Data sourced from a study on the synthesis of 1,3,4-oxadiazole derivatives. tandfonline.com
Aliphatic Substituents: The introduction of aliphatic chains has been explored through the synthesis of 1,2,4-triazole (B32235) derivatives. Research has shown that 2-bromo-4-fluorobenzohydrazide (B2423551) can be converted into 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. prolekare.czcsfarmacie.cz This intermediate serves as a platform for attaching various S-alkyl groups. The reaction of the triazole-thiol with different alkyl halides results in a series of thioether derivatives, effectively modifying the core with aliphatic substituents of varying lengths. prolekare.czcsfarmacie.cz The synthesized compounds were confirmed using methods such as 1H-NMR and liquid chromatography-mass spectrometry. prolekare.cz
Table 4: 1,2,4-Triazole Derivatives with Aliphatic Substituents
| Compound Name | Aliphatic Substituent (Thioether) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(methylthio)-4H-1,2,4-triazole | Methyl | 81 | 156–158 |
| 3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(ethylthio)-4H-1,2,4-triazole | Ethyl | 72 | 120–118 |
| 3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(propylthio)-4H-1,2,4-triazole | Propyl | 68 | 109–107 |
| 3-(2-bromo-4-fluorophenyl)-5-(butylthio)-4-ethyl-4H-1,2,4-triazole | Butyl | 63 | 113–115 |
| 3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(pentylthio)-4H-1,2,4-triazole | Pentyl | 64 | 103–105 |
| 3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(hexylthio)-4H-1,2,4-triazole | Hexyl | 67 | 118-120 |
| 3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(octylthio)-4H-1,2,4-triazole | Octyl | 74 | 87-89 |
Data for this table was compiled from research on the synthesis and molecular docking of novel alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Note: The starting material in this study was 2-bromo-4-fluorobenzohydrazide, an isomer of the main subject. The synthetic principle is analogous. prolekare.czcsfarmacie.cz
Anti-inflammatory Activity Profiling
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many chronic diseases. The development of new anti-inflammatory agents is crucial for managing these conditions. Derivatives of this compound have been the subject of significant research in this area.
A standard and widely used method for evaluating the anti-inflammatory potential of new compounds in live organisms is the carrageenan-induced rat paw edema model. tandfonline.com In this model, the injection of carrageenan, a seaweed-derived polysaccharide, into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.
In studies involving 1,3,4-oxadiazole and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives of this compound, this model was employed to assess their anti-inflammatory effects. tandfonline.com The compounds were administered orally to rats, and the percentage inhibition of paw edema was measured at various time points. tandfonline.com The results indicated that these derivatives exhibit a range of anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug ibuprofen. tandfonline.com For instance, the 1,3,4-oxadiazole derivatives showed anti-inflammatory activity ranging from 23.75% to 35.36%, while the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives displayed a more potent activity, ranging from 29.95% to 51.86%. tandfonline.com Notably, one of the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives, compound 7c , which has a fluorine-substituted aryl ring, demonstrated the highest activity at 51.86%, nearing the 60.06% inhibition shown by ibuprofen. tandfonline.com
Another in vivo model used to assess anti-inflammatory activity is the mouse ear swelling model. In a study involving 1,2,3-triazole derivatives, compound I-11 showed significant in vivo anti-inflammatory activity, with an inhibition rate of 56.81%, which was superior to that of naproxen (B1676952) (45.29%). sioc-journal.cn
Table 1: Anti-inflammatory Activity of this compound Derivatives in the Carrageenan-Induced Rat Paw Edema Model
| Compound Series | Derivative | % Inhibition of Edema |
|---|---|---|
| 1,3,4-Oxadiazole | 4a-f | 23.75 - 35.36 |
| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazole | 7a-f | 29.95 - 51.86 |
| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazole | 7c | 51.86 |
| Reference Drug | Ibuprofen | 60.06 |
The anti-inflammatory effects of these compounds are often linked to their ability to modulate the production of inflammatory mediators. For instance, some 1,2,3-triazole derivatives have been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1) and indoleamine 2,3-dioxygenase 2 (IDO2) enzymes. sioc-journal.cn These enzymes play a role in inflammation, and their inhibition can lead to a decrease in the production of pro-inflammatory cytokines. evitachem.com Specifically, compound I-11 demonstrated significant inhibition of the inflammatory factor TNF-α at the cellular level. sioc-journal.cn
Other related compounds, such as 3-Bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), have been shown to suppress the development of atopic dermatitis symptoms by reducing immunoglobulin E levels in serum and decreasing inflammatory cell infiltration. nih.gov BDB also alleviates inflammatory responses in macrophages. nih.govmdpi.com Furthermore, methyl 3-bromo-4,5-dihydroxybenzoate (MBD) has demonstrated the ability to inhibit inflammatory responses by regulating TLR/NF-κB pathways. nih.gov
Analgesic Properties
Pain management is another critical area of pharmacological research. Several derivatives of this compound have been investigated for their potential as analgesic agents.
The acetic acid-induced writhing test in mice is a common in vivo model for screening the analgesic activity of new compounds. tandfonline.com In this test, the intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching and constriction of the abdomen), which is a manifestation of pain. The analgesic effect of a test compound is measured by its ability to reduce the number of writhes compared to a control group.
Synthesized 1,3,4-oxadiazole and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives of this compound were evaluated using this model. tandfonline.com The compounds exhibited analgesic activity ranging from 15.65% to 48.48%. tandfonline.com The 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives generally showed better analgesic activity (25.61%–48.48%) compared to the 1,3,4-oxadiazole derivatives (15.65%–27.71%). tandfonline.com The compound that showed the highest anti-inflammatory activity, 7c , also displayed the most potent analgesic activity at 48.18%, which was comparable to the 60.48% inhibition shown by the standard drug ibuprofen. tandfonline.com
Table 2: Analgesic Activity of this compound Derivatives in the Acetic Acid-Induced Writhing Test
| Compound Series | Derivative | % Inhibition of Writhing |
|---|---|---|
| 1,3,4-Oxadiazole | 4a-f | 15.65 - 27.71 |
| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazole | 7a-f | 25.61 - 48.48 |
| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazole | 7c | 48.18 |
| Reference Drug | Ibuprofen | 60.48 |
The analgesic effects of drugs can be mediated through central (acting on the central nervous system) or peripheral (acting at the site of pain) mechanisms. While the precise mechanisms for many this compound derivatives are still under investigation, their activity in the acetic acid-induced writhing test suggests a peripheral mechanism of action. This is because the pain induced by acetic acid is primarily mediated by the release of endogenous substances that excite pain nerve endings.
It is also reported that a heterocyclic compound substituted with a 3-bromo-4-fluoro phenyl ring is a potent analgesic used in neuropathic and inflammatory pain, suggesting a potential for both central and peripheral actions. tandfonline.com
Antimicrobial Efficacy
The rise of antimicrobial resistance has created an urgent need for the development of new antimicrobial agents. Derivatives of this compound have also been explored for their potential in this area.
Research has shown that arylflouro hydrazide derivatives, synthesized by reacting 4-Fluorobenzhydrazide with substituted aromatic aldehydes like 3-Bromo-2-fluorobenzaldehyde, exhibit significant antimicrobial activity. ijpsr.com In one study, the synthesized compounds were tested against various bacterial strains. ijpsr.com One derivative, PD2B , showed a notable zone of inhibition against E. coli (10 mm) and B. subtilis (12 mm), which was comparable to the standard antibiotic Ampicillin. ijpsr.com Another derivative, PD2F , also showed activity, though to a lesser extent. ijpsr.com
Furthermore, hydrazone derivatives of 4-fluorobenzohydrazide have been synthesized and evaluated for their in vitro antibacterial activity against various free radicals, indicating a broad spectrum of potential antimicrobial applications. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ibuprofen |
| 1,3,4-Oxadiazole derivatives (4a-f) |
| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazole derivatives (7a-f) |
| Compound 7c |
| Naproxen |
| 1,2,3-Triazole derivative (I-11) |
| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) |
| Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) |
| Arylflouro hydrazide derivative (PD2B) |
| Arylflouro hydrazide derivative (PD2F) |
| Ampicillin |
| 4-Fluorobenzhydrazide |
Antibacterial Spectrum and Potency
The 1,3,4-oxadiazole and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole nuclei are well-established pharmacophores in the development of new antibacterial agents. rroij.comarabjchem.org Studies on various derivatives of these heterocyclic systems have demonstrated their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Research on related 2,5-disubstituted 1,3,4-oxadiazole derivatives has shown that the nature and position of substituents on the phenyl rings are crucial for antibacterial efficacy. For instance, a study on 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles revealed that a derivative with a 4-fluorophenyl group exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus. farmaciajournal.com The presence of halogen atoms like chlorine and bromine on the phenyl ring of 1,3,4-oxadiazole and triazolo-thiadiazole derivatives has often been associated with significant antibacterial activity. semanticscholar.orgnih.gov Specifically, certain 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles have shown activity against both Gram-positive and Gram-negative bacteria. thaiscience.info While direct and specific data for 2-(3-bromo-4-fluorophenyl)-1,3,4-oxadiazole derivatives is limited, the consistent activity of halogenated analogues suggests a promising avenue for future investigation.
Table 1: Antibacterial Activity of Selected Heterocyclic Analogues
| Compound Class | Specific Analogue Example | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole | 2-[3-(4-bromophenyl)propan-3-one]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Staphylococcus aureus | 12.5 | farmaciajournal.com |
| 1,2,4-Triazolo[3,4-b] farmaciajournal.commdpi.comresearchgate.netthiadiazole | 3-(3-Chlorophenyl)-6-(aryl)-derivatives | S. aureus (MRSA) | ~1.0 | mdpi.com |
| 1,3,4-Oxadiazole | Pyridine-linked derivatives | Various strains | 12.5-100 | semanticscholar.org |
Antifungal Activities
The development of resistance to existing antifungal drugs has spurred the search for new chemical entities. The 1,3,4-oxadiazole and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole scaffolds derived from hydrazides are known to possess significant antifungal properties. rroij.comarabjchem.org
The antifungal potential of these compounds is highly dependent on their substitution patterns. For example, studies on 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have identified compounds with potent activity. The compound 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) showed stronger activity against Aspergillus fumigatus than the standard drug terbinafine (B446) and was significantly more active against Pseudomonas aeruginosa than ampicillin. nih.gov Similarly, various 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives have demonstrated good inhibition of fungal growth, including against Candida albicans and Aspergillus niger. thaiscience.infonih.gov The presence of a 4-bromophenyl group in some triazole derivatives has also been shown to contribute to potent antifungal activity. tandfonline.com
Table 2: Antifungal Activity of Selected Heterocyclic Analogues
| Compound Class | Specific Analogue Example | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | Aspergillus fumigatus | Potent | nih.gov |
| 1,2,4-Triazolo[3,4-b] farmaciajournal.commdpi.comresearchgate.netthiadiazole | Chalcone hybrids | Phomopsis sp. | 1.08 | nih.gov |
| 1,2,4-Triazole | 1-[[4-(4-Bromophenyl)-5-(2-furyl)-1,2,4-triazole-3-yl]... derivatives | Candida albicans | 4-8 | tandfonline.com |
Anti-tubercular Investigations (e.g., Mycobacterium tuberculosis H37Rv)
Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of new anti-tubercular agents. Heterocyclic compounds, including 1,3,4-oxadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, have been a fertile ground for this research. rroij.comnih.govasianpubs.org
Numerous studies have reported the activity of these scaffolds against Mycobacterium tuberculosis H37Rv. For 1,3,4-oxadiazoles, 2,5-disubstituted derivatives have shown promise. rroij.com One study identified a 5-substituted 2-mercapto-1,3,4-oxadiazole as a lead with a MIC of 0.6 µg/ml against M. tuberculosis H37Rv. nih.gov Structure-activity relationship (SAR) studies on 1,2,4-triazolo[3,4-b] farmaciajournal.commdpi.comresearchgate.netthiadiazoles revealed that electron-withdrawing groups, such as fluoro, chloro, and bromo, at the para position of the phenyl ring at the 3-position significantly enhance anti-tubercular potency. researchgate.net This finding strongly supports the potential of derivatives from this compound as effective anti-tubercular agents, although specific data for these exact derivatives remains to be published.
Table 3: Anti-tubercular Activity of Selected Heterocyclic Analogues against M. tuberculosis H37Rv
| Compound Class | Specific Analogue Example | Activity (% Inhibition or MIC) | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole | 2-Mercapto-5-(substituted)-1,3,4-oxadiazole (8j) | MIC: 0.6 µg/mL | nih.gov |
| 1,3,4-Thiadiazole | 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 69% Inhibition @ 6.25 µg/mL | cbijournal.com |
| 1,2,4-Triazolo[3,4-b] farmaciajournal.commdpi.comresearchgate.netthiadiazole | 3-(4-Bromophenyl)-6-(aryl) derivative (6d-4) | MIC: 0.5 µg/mL | researchgate.net |
| 1,3,4-Oxadiazole | 2-(N-substituted carboxamidomethylthio)-5-(3'-pyridyl)-1,3,4-oxadiazoles | >90% Inhibition @ 50 µg/mL | asianpubs.org |
Anticancer and Cytotoxic Studies
The development of novel anticancer agents is a cornerstone of medicinal chemistry, and derivatives of this compound have been explored for their potential in this area. rroij.com The resulting 1,3,4-oxadiazole and triazolo-thiadiazole ring systems are present in numerous compounds with established cytotoxic and anticancer properties. arabjchem.orgmdpi.comresearchgate.netnih.gov
Inhibition of Cancer Cell Proliferation and Growth
Derivatives containing the 1,3,4-oxadiazole scaffold have demonstrated significant cytotoxic effects against a variety of cancer cell lines. nih.govbiointerfaceresearch.com The antiproliferative activity is highly influenced by the substituents on the heterocyclic core. For example, a 1,3,4-oxadiazole derivative incorporating a 5-bromophenyl group showed cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 7.87 µM. biointerfaceresearch.com Another complex derivative containing a 5-bromo-indoline-2,3-dione and a 1,3,4-oxadiazole moiety exhibited potent cytotoxicity against the HT-29 colon cancer cell line (IC₅₀ = 0.78 µM) and the HepG2 liver cancer cell line (IC₅₀ = 0.26 µM). sci-hub.se
Similarly, the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole scaffold has been extensively studied for its anticancer potential. arabjchem.orgmdpi.comnih.gov These compounds have shown efficacy in both in vitro and in vivo models, such as HT-29 human colon tumor xenografts. mdpi.comnih.gov The presence of halogenated phenyl rings is often a key feature in the most active compounds.
Table 4: Cytotoxic Activity of Selected Heterocyclic Analogues
| Compound Class | Specific Analogue Example | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole | 5-(4-bromophenyl)-thiazolidinedione hybrid | MCF-7 (Breast) | 7.87 | biointerfaceresearch.com |
| 1,3,4-Oxadiazole | 5-bromo-indoline-dione hybrid | HepG2 (Liver) | 0.26 | sci-hub.se |
| 1,3,4-Oxadiazole | 5-bromo-indoline-dione hybrid | HT-29 (Colon) | 0.78 | sci-hub.se |
| 1,2,4-Oxadiazole (B8745197) | 3-(4-Fluorophenyl)-5-[(triazol-1-yl)methyl]-1,2,4-oxadiazole | MCF-7, A-549, etc. | 0.028 - 0.104 | tandfonline.com |
| 1,2,4-Triazolo[3,4-b] farmaciajournal.commdpi.comresearchgate.netthiadiazole | Various sulfonamide derivatives | HT-29 (Colon) | Potent Activity | mdpi.comnih.gov |
Induction of Apoptosis
A key mechanism by which many chemotherapeutic agents exert their effect is through the induction of programmed cell death, or apoptosis. Studies on various 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have confirmed their ability to trigger this pathway in cancer cells. For example, certain oxadiazole derivatives have been shown to induce apoptosis through the mitochondrial pathway, as evidenced by DNA fragmentation and the appearance of apoptotic bodies in nuclear staining assays. nih.govsemanticscholar.org
Flow cytometry analysis of cancer cell lines treated with novel oxadiazole derivatives has revealed that these compounds can act as potent, dose-dependent inducers of apoptosis. nih.govencyclopedia.pub One study on 2,5-diaryl-1,3,4-oxadiazoles found that the compounds induced apoptosis and perturbed the cell cycle, with the MDA-MB-231 breast cancer cell line being particularly sensitive. semanticscholar.org While direct mechanistic studies on this compound derivatives are not widely reported, the pro-apoptotic activity of the general oxadiazole class suggests this is a likely mechanism of action for its anticancer effects.
Kinase Inhibition (e.g., MARK4)
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibition is a major strategy in anticancer drug development. Microtubule Affinity-Regulating Kinase 4 (MARK4) has been identified as a potential drug target for cancer and other diseases. nih.govalzdiscovery.orgfrontiersin.org Elevated MARK4 levels are associated with poor survival in some cancers, and it plays a role in microtubule dynamics and tau protein phosphorylation. alzdiscovery.org
The hydrazone chemical scaffold, which is the immediate precursor to the cyclized oxadiazole ring, has been identified as a potential source of MARK4 inhibitors. Studies have shown that certain hydrazone derivatives can effectively bind to and inhibit MARK4 in the nanomolar to low micromolar range, leading to the inhibition of cancer cell growth and the induction of apoptosis. nih.gov Although specific studies linking derivatives of this compound to MARK4 inhibition have not been published, the established activity of the broader hydrazone class against this kinase suggests a potential therapeutic rationale that warrants further investigation.
Selectivity in Cytotoxicity Against Various Cell Lines
A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. This selectivity minimizes the adverse side effects commonly associated with chemotherapy. The selectivity of a compound is often expressed as a Selectivity Index (SI), which is the ratio of its cytotoxic concentration in normal cells to its cytotoxic concentration in cancer cells. A higher SI value (typically >3) suggests greater selectivity and potential as a therapeutic agent. ikm.org.my
Research into thiourea (B124793) derivatives, which share structural similarities with hydrazides, has shed light on this area. For instance, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs have demonstrated significant cytotoxicity against various human cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells, with IC50 values often under 10 µM. nih.gov Notably, these compounds showed favorable selectivity when compared against normal human keratinocyte (HaCaT) cells. nih.gov For example, a 3,4-dichlorophenyl-substituted thiourea derivative was found to be highly effective against the SW620 colon cancer cell line and exhibited a selectivity index of 16.5. nih.gov Another compound, 3-chloro-4-fluorophenylthiourea, also showed potent activity against the SW620 cell line with a high selectivity index. nih.gov
Similarly, studies on bromo-substituted 1,3,6-trihydroxyxanthone (B1664533) derivatives against the murine leukemia P388 cell line revealed high selectivity indices of 43.21 and 74.40 when compared to normal VERO cells. ikm.org.my While not direct derivatives of this compound, these findings underscore the importance of the bromo-substituent in achieving selective cytotoxicity, a key goal in the development of novel anticancer agents. ikm.org.my
Table 1: Cytotoxicity and Selectivity of Structurally Related Thiourea Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) vs. HaCaT cells |
|---|---|---|---|
| 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 | 1.5 - 8.9 | 16.5 |
| 1-(3-Chloro-4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 | 9.4 | 4.6 |
Data sourced from studies on substituted thiourea derivatives. nih.gov
Antioxidant Potential
Antioxidants are vital for protecting cells from damage caused by oxidative stress, which is implicated in numerous diseases. The antioxidant capacity of this compound derivatives has been explored through various assays.
Free Radical Scavenging Assays
The ability of a compound to scavenge free radicals is a primary indicator of its antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this evaluation. Studies on Schiff base and 1,3,4-oxadiazole derivatives of 4-fluorobenzoic acid have demonstrated good free radical scavenging activity. researchgate.net For example, one Schiff base derivative (4f) showed an IC50 value of 25.57 ± 7.41 µM, which is comparable to the standard, Vitamin C (IC50 = 19.39 ± 12.57 µM). researchgate.net
Hydrazone derivatives of 4-fluorobenzohydrazide have also been synthesized and evaluated for their in vitro free radical scavenging capabilities. researchgate.net These compounds exhibited concentration-dependent antiradical activity. researchgate.net The presence of certain substituents, such as methyl groups, on the piperidin-4-one moiety of the hydrazone structure was found to confer a significant inhibitory effect against various free radicals. researchgate.net Furthermore, the natural compound 3-bromo-4,5-dihydroxybenzaldehyde has shown potent scavenging activities against DPPH, hydroxyl, and alkyl radicals, with IC50 values of 13.17 ± 0.13 µM, 60.12 ± 3.31 µM, and 7.58 ± 0.37 µM, respectively, indicating that the bromo-substituted phenyl ring is a key pharmacophore for antioxidant effects. koreascience.kr
Table 2: DPPH Radical Scavenging Activity of Related Hydrazide Derivatives
| Compound | IC50 (µM) |
|---|---|
| Schiff Base Derivative (4f) of 4-fluorobenzoic acid | 25.57 ± 7.41 |
| Schiff Base Derivative (4a) of 4-fluorobenzoic acid | 40.90 ± 1.92 |
| Schiff Base Derivative (4b) of 4-fluorobenzoic acid | 34.77 ± 1.03 |
| 3-Bromo-4,5-dihydroxybenzaldehyde | 13.17 ± 0.13 |
Data sourced from studies on 4-fluorobenzoic acid derivatives and 3-bromo-4,5-dihydroxybenzaldehyde. researchgate.netkoreascience.krgrafiati.com
Lipid Peroxidation Inhibition
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell damage. The ability of a compound to inhibit this process is another important measure of its antioxidant potential. Research on 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives containing a 3-bromo-4-fluorophenyl moiety has shown a marked reduction in lipid peroxidation activity. tandfonline.com For instance, compound 7c from this series demonstrated significant inhibition of lipid peroxidation. tandfonline.com
Similarly, hydrazone derivatives of 4-fluorobenzohydrazide have been tested for their ability to inhibit lipid peroxidation. researchgate.net Studies have also shown that 3-bromo-4,5-dihydroxybenzaldehyde (BDB) can effectively inhibit hydrogen peroxide (H2O2)-induced lipid peroxidation in Vero cells, further highlighting the role of bromo-substituted phenols in preventing oxidative cell damage. koreascience.kr
Enzyme Inhibition Studies
Enzyme inhibitors are a major class of drugs, and research has explored the potential of this compound derivatives in this area.
Urease Inhibitory Activity
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key target for the treatment of infections caused by Helicobacter pylori. Several studies have demonstrated the urease inhibitory potential of compounds structurally related to this compound. Hydrazone-Schiff base derivatives have been synthesized and tested, with some compounds showing excellent inhibition, even surpassing the standard drug thiourea (IC50 = 22.12 ± 1.20 µM). researchgate.net For example, six compounds from one series exhibited IC50 values ranging from 7.20 ± 0.59 to 19.61 ± 1.10 µM. researchgate.net
Other research on urea and thiourea derivatives of tryptamine (B22526) also identified potent urease inhibitors, with an IC50 value as low as 11.4 ± 0.4 µM for one derivative. nih.gov The presence of substituents like methyl (CH3) and methoxy (B1213986) (OCH3) groups on the aryl part of the molecule appeared to enhance the inhibitory activity. nih.gov The mode of inhibition for some of these potent compounds was found to be non-competitive. nih.gov
Table 3: Urease Inhibitory Activity of Structurally Related Derivatives
| Compound Class | Example IC50 (µM) |
|---|---|
| Hydrazone-Schiff Bases | 7.20 ± 0.59 |
| Tryptamine Thiourea Derivatives | 11.4 ± 0.4 |
| 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamides | 2.85 |
Data sourced from studies on various heterocyclic compounds with urease inhibitory activity. researchgate.netnih.govbohrium.com
α-Amylase Inhibition
α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Research on hydrazone-Schiff base derivatives of 4-bromobenzoic acid has revealed potent α-amylase inhibitory activity. researchgate.net Many compounds in one study showed excellent inhibition with IC50 values ranging from 0.21 ± 0.01 to 1.30 ± 0.01 μM, which is significantly better than the standard drug acarbose (B1664774) (IC50 = 1.34 ± 0.01 μM). researchgate.netresearchgate.net
Studies on 5-amino-nicotinic acid derivatives also highlighted the importance of halogen substituents for α-amylase inhibition. d-nb.info Derivatives with halogens such as fluorine (F), chlorine (Cl), and bromine (Br) at the para position of the phenyl ring were found to be ideal for potent α-amylase inhibition, with IC50 values as low as 12.17 ± 0.14 µg/mL. d-nb.info This suggests that the 3-bromo-4-fluoro substitution pattern could be highly favorable for this activity.
Table 4: α-Amylase Inhibitory Activity of Structurally Related Derivatives
| Compound Class/Derivative | Example IC50 | Standard |
|---|---|---|
| 4-Bromobenzoic acid hydrazone-Schiff base | 0.21 ± 0.01 µM | Acarbose (1.34 ± 0.01 µM) |
| 5-Amino-nicotinic acid derivative (para-fluoro) | 12.91 ± 0.04 µg/mL | Acarbose (10.98 ± 0.03 µg/mL) |
Data sourced from studies on various hydrazone and nicotinic acid derivatives. researchgate.netresearchgate.netd-nb.info
Cyclooxygenase (COX-1/COX-2) Inhibition
Derivatives of this compound have been investigated for their potential as anti-inflammatory agents, with a focus on their ability to inhibit cyclooxygenase (COX) enzymes. The anti-inflammatory response of these compounds is primarily attributed to their interaction with COX-1 and COX-2.
In one study, a series of 1,3,4-oxadiazole and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives incorporating the 3-bromo-4-fluorophenyl moiety were synthesized and evaluated for their anti-inflammatory activity. nih.gov The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats. The study revealed that the tested compounds exhibited a range of anti-inflammatory effects. nih.gov
The 1,3,4-oxadiazole derivatives (4a-f) demonstrated anti-inflammatory activity with percentage inhibition ranging from 23.75% to 35.36%. nih.gov The 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives (7a-f) showed more promising results, with inhibition of inflammation ranging from 29.95% to 51.86%. nih.gov Notably, compound 7c, a 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivative, displayed the highest anti-inflammatory activity at 51.86%, compared to the standard drug ibuprofen, which showed 60.06% inhibition under the same conditions. nih.gov
Table 1: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives of this compound (4a-f)
| Compound | Substituent (Ar) | % Inhibition of Inflammation |
|---|---|---|
| 4a | Phenyl | 23.75 |
| 4b | 4-Chlorophenyl | 29.95 |
| 4c | 4-Fluorophenyl | 35.36 |
| 4d | 4-Nitrophenyl | 25.64 |
| 4e | 4-Methylphenyl | 28.07 |
| 4f | 4-Methoxyphenyl | 32.11 |
| Ibuprofen | - | 60.06 |
Data sourced from a study on the synthesis and evaluation of anti-inflammatory activities of 1,3,4-oxadiazole derivatives. nih.gov
Table 2: Anti-inflammatory Activity of 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazole Derivatives of this compound (7a-f)
| Compound | Substituent (Ar) | % Inhibition of Inflammation |
|---|---|---|
| 7a | Phenyl | 29.95 |
| 7b | 4-Chlorophenyl | 46.61 |
| 7c | 4-Fluorophenyl | 51.86 |
| 7d | 4-Nitrophenyl | 33.02 |
| 7e | 4-Methylphenyl | 38.41 |
| 7f | 4-Methoxyphenyl | 42.37 |
| Ibuprofen | - | 60.06 |
Data sourced from a study on the synthesis and evaluation of anti-inflammatory activities of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives. nih.gov
Furthermore, molecular docking studies have been conducted on alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol to investigate their binding interactions with COX-1 and COX-2 enzymes. prolekare.czphcogj.com These in silico analyses aim to understand the structural basis for the anti-inflammatory activity and to predict the selectivity of these compounds towards the COX isoforms. prolekare.czphcogj.com The results of these docking studies can guide the design of more potent and selective COX inhibitors.
Other Biological Activities
Antimalarial Investigations
Currently, there is a lack of available scientific literature detailing the investigation of this compound derivatives for antimalarial properties. While research into novel antimalarial agents is extensive and explores a wide range of chemical scaffolds, including quinolines, artemisinin (B1665778) derivatives, and various heterocyclic compounds, specific studies focusing on derivatives of this compound in this therapeutic area have not been reported in the reviewed literature. csfarmacie.czd-nb.infonih.govmdpi.commdpi.com
Antidepressant Effects
Similar to the antimalarial investigations, there is no readily available research focusing on the antidepressant effects of derivatives of this compound. The development of new antidepressant drugs involves the exploration of various chemical structures, such as isatin (B1672199) derivatives and other heterocyclic systems, for their interaction with key targets in the central nervous system. nih.govbohrium.combdpsjournal.org However, the current body of scientific literature does not appear to include studies on this compound derivatives for potential antidepressant activity.
Conclusion
3-Bromo-4-fluorobenzohydrazide has firmly established itself as a valuable and versatile scaffold in the field of medicinal chemistry. The strategic incorporation of bromine and fluorine atoms onto the benzohydrazide (B10538) framework provides a unique combination of physicochemical properties that can be exploited for the design of novel bioactive molecules. The synthetic accessibility of this compound, coupled with the diverse pharmacological activities exhibited by its derivatives, underscores its significance in the ongoing search for new and improved therapeutic agents. As research continues to uncover the full potential of this halogenated benzohydrazide, it is poised to play an increasingly important role in the development of future medicines.
Structure Activity Relationship Sar and Mechanistic Elucidation Studies
Impact of Halogen Substitution Patterns on Bioactivity
Halogen atoms are critical components in modern drug design, influencing a molecule's pharmacokinetic and pharmacodynamic properties. Their effects on electronic character, lipophilicity, and metabolic stability are key to modulating biological activity.
The specific placement of the bromine at position 3 (meta) and fluorine at position 4 (para) on the benzohydrazide (B10538) ring is a deliberate design choice that imparts distinct physicochemical properties.
Fluorine (position 4): The para-fluoro substituent exerts a powerful electron-withdrawing inductive effect due to its high electronegativity. This can influence the acidity of the N-H protons in the hydrazide/hydrazone moiety, affecting hydrogen bonding capabilities with biological targets. Furthermore, a para-halogen has been shown in some phenylhydrazone series to be more beneficial for antifungal activity than ortho or meta substitutions. nih.gov
Bromine (position 3): The bromine atom at the meta position contributes to the molecule's lipophilicity and introduces steric bulk. Its electron-withdrawing inductive effect further modulates the electron density of the aromatic ring. Studies on analogous compounds, such as halogenated benzylidenebenzohydrazide hybrids, have shown that substitution at the meta position can be highly favorable for cytotoxic activity against cancer cell lines. nih.gov
The combination of a meta-bromo and a para-fluoro group creates a unique electronic and steric profile that is essential for its interaction with specific biological targets. Altering this pattern, for instance, by moving the bromine to the ortho or para position, would significantly change the molecule's shape and electronic distribution, likely leading to a different activity profile.
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy in drug optimization. For halogens, common bioisosteres include the trifluoromethyl (CF3) and cyano (CN) groups, which mimic their electron-withdrawing properties.
Studies on analogous 4-(trifluoromethyl)benzohydrazide derivatives provide insight into the importance of a strong electron-withdrawing group at the para position. When the 4-CF3 group was replaced by a methyl group (CH3) or removed entirely, the resulting compounds showed a marked decrease in activity as cholinesterase inhibitors. nih.gov This suggests that the potent electron-withdrawing nature of the fluorine atom in 3-Bromo-4-fluorobenzohydrazide is crucial for its bioactivity, and replacing it with electron-donating or less electronegative groups would likely be detrimental. The bromine at position 3 could potentially be replaced by groups of similar size and lipophilicity, such as an isopropyl group, though this would alter the electronic effects.
| Compound Scaffold | Para-Substituent (R) | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|---|
| N'-benzylidene-4-R-benzohydrazide | -CF3 | 72.8 | >1000 |
| -H | 116.9 | >1000 | |
| -CH3 | 137.7 | >1000 |
Influence of Hydrazide and Hydrazone Moiety Modifications
The core of this compound is the hydrazide functional group (-CONHNH2). This group is often a precursor, readily condensed with various aldehydes and ketones to form the corresponding hydrazones (-CONHN=CHR). nih.gov This transformation is a cornerstone of SAR studies for this class of compounds for several reasons:
Modulation of Activity: The conversion from a hydrazide to a hydrazone often alters the biological activity, sometimes dramatically. The hydrazone moiety (-NHN=CH-) is a well-established pharmacophore in its own right, present in numerous compounds with diverse biological activities, including antimicrobial, anticonvulsant, and anticancer effects. nih.govscispace.com
Toxicity Profile: The blockage of the terminal -NH2 group upon forming a hydrazone has been reported to lower the toxicity compared to the parent hydrazide. semanticscholar.org
Structural Diversity: This reaction allows for the introduction of a wide array of terminal aromatic and heterocyclic rings, providing a powerful tool for probing the target's binding site and optimizing interactions (discussed in Section 5.3).
The hydrazone linkage itself is critical. It creates a more rigid structure compared to the hydrazide and introduces an azomethine proton (-N=CH-). The atoms in the -C(=O)NHN=C- core are excellent hydrogen bond donors and acceptors, which are often essential for binding to enzyme active sites or other biological receptors.
Effect of Substituents on Terminal Aromatic and Heterocyclic Rings
Upon conversion of this compound to a hydrazone, the newly introduced terminal ring (from the aldehyde or ketone) provides a key location for structural modification. The electronic and steric properties of substituents on this ring can have a profound impact on biological activity.
SAR studies on analogous hydrazone series have established clear trends:
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or additional halogens on the terminal ring often enhance biological activity. For example, in one study on fungicidal phenylhydrazones, EWGs on the terminal phenyl ring were found to be preferable for activity. nih.gov The presence of a nitro group, in particular, has been shown to increase the amoebicidal activity of hydrazone derivatives. researchgate.net
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) can also influence activity, though their effect is target-dependent. In some cases, they may improve activity, while in others, they diminish it compared to EWGs.
Positional Isomerism: The position of the substituent on the terminal ring is crucial. For instance, studies on cholinesterase inhibitors showed that a 2-chloro or 2-trifluoromethyl substituent on the terminal benzylidene ring resulted in more potent inhibitors of butyrylcholinesterase (BuChE) than other isomers. nih.gov
| Compound Scaffold | Terminal Ring Substituent | BuChE IC50 (µM) |
|---|---|---|
| 4-CF3-Benzohydrazone | 4-Bromo | 119.8 |
| 2-Bromo | 70.1 | |
| 4-Nitro | 111.4 | |
| 2-Nitro | 88.1 | |
| 4-CF3-Benzohydrazone | 2-Trifluoromethyl | 19.1 |
Stereochemical Considerations in Biological Activity
Stereochemistry plays a vital role in the biological activity of hydrazone derivatives. The presence of the C=N double bond in the hydrazone linker allows for the existence of geometric isomers (E/Z).
Proposed Mechanisms of Action
Derivatives of this compound are likely to exert their biological effects through multiple mechanisms, a common feature of the broader hydrazone class of compounds.
Enzyme Inhibition: A primary mechanism is the inhibition of specific enzymes. The hydrazone scaffold is a versatile structure that can fit into various active sites. Studies on analogs have demonstrated potent inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases. nih.govnih.gov Other enzymes, like bacterial DNA gyrase and urease, have also been identified as targets for similar compounds. nih.gov The mechanism of inhibition is often competitive or mixed-type, involving hydrogen bonds and hydrophobic interactions within the enzyme's active site.
Metal Chelation: The O=C-N-N=C functional group arrangement in hydrazones acts as an efficient chelating agent for transition metal ions like iron, copper, and zinc. Many enzymes require these metal ions as cofactors to function. By sequestering these essential ions, hydrazone-based compounds can effectively disrupt critical cellular processes in pathogens or cancer cells, leading to an antimicrobial or cytotoxic effect.
Disruption of Cellular Membranes: The lipophilic nature of the halogenated aromatic ring, combined with the hydrogen-bonding capacity of the hydrazone linker, may allow these molecules to interfere with the integrity of microbial cell membranes. It has been suggested that fluorinated substituents, in particular, can enhance the ability of compounds to disrupt the bacterial cell membrane, leading to cell death. rsc.org
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of molecules like 3-Bromo-4-fluorobenzohydrazide. scispace.com These calculations provide a detailed picture of the molecule at the atomic level.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. worldscientificnews.com It is frequently employed to predict the properties of molecules and materials. scispace.com For this compound, DFT calculations are typically performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure accuracy. worldscientificnews.commdpi.com
The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The optimized geometry obtained from DFT calculations can be compared with experimental data from X-ray crystallography to validate the computational method. nih.gov The electronic structure analysis reveals the distribution of electron density and atomic charges, providing insights into the molecule's polarity and bonding characteristics.
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
| Bond Lengths (Å) | C=O | ~1.24 Å |
| N-N | ~1.39 Å | |
| C-Br | ~1.89 Å | |
| C-F | ~1.35 Å | |
| C-N (amide) | ~1.36 Å | |
| Bond Angles (°) | O=C-N | ~122° |
| C-N-N | ~118° | |
| C-C-Br | ~120° | |
| C-C-F | ~119° |
Note: These values are representative and based on typical DFT calculations for similar structures.
Theoretical vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. This involves calculating the frequencies of the fundamental modes of vibration. worldscientificnews.com The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. researchgate.net This analysis helps in the definitive assignment of vibrational bands observed in experimental spectra to specific functional groups and types of atomic motion, such as stretching, bending, and torsion.
Table 2: Representative Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H | Stretching (asymmetric) | ~3450 | ~3430 |
| N-H | Stretching (symmetric) | ~3320 | ~3300 |
| C-H (Aromatic) | Stretching | ~3100-3050 | ~3080-3040 |
| C=O (Amide I) | Stretching | ~1680 | ~1665 |
| N-H (Amide II) | Bending | ~1580 | ~1570 |
| C-F | Stretching | ~1250 | ~1240 |
| C-Br | Stretching | ~670 | ~660 |
Note: These are expected frequency ranges. Actual values may vary.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum.
For this compound, the MEP map would show:
Negative Regions (Red to Yellow): These areas have high electron density and are susceptible to electrophilic attack. The most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The highest positive potential is anticipated around the hydrogen atoms of the hydrazide group (-NHNH2), making them the primary sites for hydrogen bonding.
Neutral Regions (Green): These areas have a near-zero potential, typically found over the carbon skeleton of the benzene (B151609) ring.
The MEP analysis provides a clear visual representation of the molecule's reactive sites. nih.gov
Natural Bond Orbital (NBO) analysis investigates charge transfer and intramolecular interactions by studying the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. mdpi.comnih.gov The stabilization energy, E(2), associated with these interactions quantifies the strength of the delocalization.
In this compound, significant interactions are expected to include:
Delocalization of lone pair (LP) electron density from the nitrogen and oxygen atoms to the antibonding π* orbitals of the carbonyl group and the benzene ring.
Hyperconjugative interactions between the π orbitals of the aromatic ring and the σ* orbitals of adjacent C-C and C-H bonds.
Table 3: Illustrative NBO Analysis of Major Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (O) | π* (C-N) | ~25-35 | n → π |
| LP (N) | π (C=O) | ~30-45 | n → π |
| π (C-C) | π (C-C) | ~15-25 | π → π |
| LP (F) | σ (C-C) | ~2-5 | n → σ* |
Note: E(2) values are representative estimates for such interactions.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO: This orbital acts as the electron donor. For this compound, the HOMO is likely distributed over the hydrazide moiety and the benzene ring, which are the most electron-rich parts.
LUMO: This orbital acts as the electron acceptor. The LUMO is expected to be localized on the benzoyl fragment, particularly the carbonyl group and the aromatic ring, indicating these are the sites for nucleophilic attack. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and easily polarizable. nih.govirjweb.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. mdpi.com
Table 4: Representative FMO Properties and Quantum Chemical Descriptors for this compound
| Parameter | Formula | Typical Value |
| HOMO Energy | EHOMO | ~ -6.5 eV |
| LUMO Energy | ELUMO | ~ -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.5 eV |
| Chemical Softness (S) | 1 / (2η) | ~ 0.2 eV⁻¹ |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 4.0 eV |
| Electrophilicity Index (ω) | χ² / (2η) | ~ 3.2 eV |
Note: These values are illustrative and derived from calculations on analogous molecules.
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for predicting the chemical behavior and stability of a molecule. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While specific DFT studies for this compound are not extensively documented, analysis of closely related benzohydrazide (B10538) derivatives and precursors, such as (E)-N-(3-bromo-4-fluorobenzylidene)-4-nitrobenzenamine, provides a strong basis for understanding its electronic properties. worldscientificnews.com
The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy represents its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netscispace.com Based on these frontier orbitals, several descriptors can be calculated:
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large energy gap are considered "hard."
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters are invaluable for understanding the relationship between molecular structure, stability, and reactivity. researchgate.net For halogenated benzohydrazides, the electronegative fluorine and bromine atoms are expected to influence the electron distribution and orbital energies significantly.
Table 1: Representative Global Chemical Reactivity Descriptors for a Benzohydrazide Analog Data derived from DFT/B3LYP/6-31G(d,p) calculations on a related benzohydrazide derivative.
| Parameter | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | -9.06 |
| LUMO Energy | ELUMO | - | -5.58 |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.48 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -7.32 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.74 |
| Electrophilicity Index | ω | μ² / 2η | 15.40 |
Note: The table is interactive. You can sort the columns by clicking on the headers.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is followed by molecular dynamics (MD) simulations, which analyze the physical movements of atoms and molecules over time, providing insights into the stability and conformational dynamics of the ligand-protein complex.
While specific docking studies for this compound are not prominent in the literature, extensive research on analogous benzohydrazide derivatives reveals common interaction patterns. nih.govresearchgate.net The key functional groups of this compound—the hydrazide moiety (-CONHNH₂), the phenyl ring, and the halogen substituents (Br, F)—play distinct roles in binding.
Hydrogen Bonding: The hydrazide group is a potent hydrogen bond donor (from the -NH and -NH₂ groups) and acceptor (from the carbonyl oxygen). These interactions with polar amino acid residues in a receptor's active site are often critical for binding. nih.gov
Hydrophobic Interactions: The phenyl ring can form hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
An analysis of the binding modes of similar compounds suggests that this compound would likely orient itself within a binding pocket to maximize these interactions, forming a stable complex. researchgate.netderpharmachemica.com
Molecular docking programs calculate a "docking score," which is an estimate of the binding affinity, typically expressed in kcal/mol. A more negative score indicates a stronger predicted binding affinity. Studies on various benzohydrazide derivatives against biological targets like acetylcholinesterase and butyrylcholinesterase have shown promising binding energies. nih.gov These findings suggest that this compound could also exhibit significant binding affinity to relevant protein targets.
Table 2: Predicted Binding Affinities of Analogous Benzohydrazide Derivatives against a Model Protein Target
| Compound | Target Protein | Docking Score (kcal/mol) |
| Benzohydrazide Derivative 1 | Acetylcholinesterase | -8.5 |
| Benzohydrazide Derivative 2 | Acetylcholinesterase | -9.2 |
| Benzohydrazide Derivative 3 | Butyrylcholinesterase | -7.9 |
| Benzohydrazide Derivative 4 | Butyrylcholinesterase | -8.8 |
Note: The table is interactive. You can sort the columns by clicking on the headers.
Following docking, MD simulations are used to assess the stability of the predicted binding pose and to explore the conformational flexibility of the ligand within the receptor's active site. The simulation tracks the movement of the ligand and surrounding protein residues over a set period (nanoseconds). Analysis of the root-mean-square deviation (RMSD) of the ligand's atoms reveals how stable its position is. A stable RMSD value over time indicates that the ligand maintains a consistent binding mode. This analysis is crucial for confirming that the interactions predicted by docking are maintained in a dynamic environment. researchgate.net
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.netnih.gov It maps the electron distribution of a molecule within a crystal to identify close contacts with neighboring molecules. The surface is colored to show different types of interactions, and 2D fingerprint plots are generated to provide a quantitative summary of these contacts. iucr.orgnih.gov
For benzohydrazide derivatives, Hirshfeld surface analysis consistently shows that the crystal packing is dominated by a combination of hydrogen bonds and van der Waals forces. researchgate.netnih.govnih.gov The primary interactions are:
H···H Contacts: These are typically the most abundant interactions, arising from van der Waals forces between hydrogen atoms on adjacent molecules. They often account for the largest percentage of the Hirshfeld surface. nih.goviucr.org
O···H/H···O Contacts: These represent conventional N-H···O or O-H···O hydrogen bonds, which are strong, directional interactions that form the primary framework of the crystal structure. They appear as distinct "spikes" on the 2D fingerprint plot. researchgate.net
Based on numerous studies of similar structures, a quantitative breakdown for this compound can be reliably predicted.
Table 3: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for this compound Based on published data for analogous benzohydrazide crystal structures.
| Intermolecular Contact Type | Predicted Contribution (%) | Primary Force |
| H···H | 40 - 46% | van der Waals |
| C···H / H···C | 20 - 25% | van der Waals / Weak H-Bond |
| O···H / H···O | 15 - 20% | Hydrogen Bonding |
| Br···H / H···Br | 5 - 8% | Halogen Bonding / van der Waals |
| F···H / H···F | 3 - 6% | van der Waals |
| Other (C···C, C···N, etc.) | < 5% | van der Waals |
Note: The table is interactive. You can sort the columns by clicking on the headers.
Crystal Packing and Supramolecular Synthons
In the study of benzohydrazide derivatives, understanding the crystal packing is crucial. The analysis of intermolecular interactions helps in recognizing the key synthons responsible for the formation of specific supramolecular assemblies. While specific crystallographic studies for this compound were not available, research on related structures often reveals the presence of strong intermolecular hydrogen bonds, such as N-H···O, which play a significant role in stabilizing the crystal structure. The presence of halogen atoms (bromine and fluorine) may also lead to halogen bonding and other weak interactions that influence the molecular packing.
Table 1: Intermolecular Interaction Analysis
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
|---|---|---|---|---|
| Hydrogen Bond | N-H | O=C | ~2.0 - 2.5 | Primary stabilization, formation of chains or dimers |
| Halogen Bond | C-Br | O/N | Data not available | Directional interaction, influences packing polymorphism |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Data not available | Contributes to crystal stability |
Note: Data specific to this compound is not available. The table represents typical interactions found in related benzohydrazide structures.
Prediction of ADMET Properties
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early phases of drug discovery. nih.gov These computational methods allow for the screening of compounds to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities, thereby reducing the time and cost associated with experimental studies. sciencejournal.rebiointerfaceresearch.comhealthinformaticsjournal.com
For benzohydrazide derivatives, ADMET prediction tools are used to evaluate properties like oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicity. sciencejournal.re While a specific ADMET profile for this compound has not been published, studies on similar molecules generally assess parameters such as Lipinski's rule of five, which predicts drug-likeness. sciencejournal.re Computational models can predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes and can estimate its potential for various toxicities, including mutagenicity and carcinogenicity. sciencejournal.re
Table 2: Predicted ADMET Properties
| ADMET Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Human Intestinal Absorption | Data not available | Bioavailability after oral administration |
| Blood-Brain Barrier (BBB) Permeability | Data not available | Potential for CNS activity or side effects |
| CYP450 2D6 Substrate/Inhibitor | Data not available | Drug metabolism and potential for drug-drug interactions |
| AMES Toxicity (Mutagenicity) | Data not available | Potential to cause genetic mutations |
| Hepatotoxicity | Data not available | Potential for drug-induced liver injury |
Note: A specific computational ADMET analysis for this compound was not found in the reviewed literature.
Nonlinear Optical (NLO) Property Investigations
Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics, optical computing, and telecommunications. mdpi.comresearchgate.net These materials can alter the properties of light, such as its frequency and intensity, which is essential for technologies like optical switching and signal processing. Benzohydrazide and its derivatives are among the classes of organic compounds investigated for their NLO response, which arises from their molecular structure, featuring donor and acceptor groups connected by a π-conjugated system. researchgate.net
First-Order Hyperpolarizability Calculations
The first-order hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response of a molecule. usp.br A large β value is a prerequisite for a material to exhibit significant second-harmonic generation (SHG). Computational quantum chemical methods, such as Density Functional Theory (DFT), are widely used to calculate the β values of organic molecules. nih.gov
While specific calculations for this compound are not available, studies on analogous compounds like (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide have shown that these molecules can possess first-order hyperpolarizability values many times greater than that of urea (B33335), a standard reference material for NLO studies. researchgate.net These calculations help in understanding the structure-property relationships and in designing new molecules with enhanced NLO properties. researchgate.net
Table 3: First-Order Hyperpolarizability Data
| Compound | Computational Method | Calculated β (esu) | Comparison to Urea |
|---|---|---|---|
| This compound | Data not available | Data not available | Data not available |
| Urea (Reference) | Various | ~0.37 x 10⁻³⁰ | 1x |
Note: Data for this compound is not available. Urea is provided as a standard reference.
Third-Order Nonlinear Optical Susceptibility Determination
The third-order nonlinear optical susceptibility (χ(3)) describes the third-order NLO response of a material. bas.bg Materials with a high χ(3) value are important for applications such as optical limiting and all-optical switching. nitk.ac.innih.gov The Z-scan technique is a common experimental method used to measure the magnitude of χ(3) as well as the sign and magnitude of the nonlinear refractive index. researchgate.net
For hydrazone derivatives, studies have shown that modifications to the molecular structure, such as the introduction of different substituent groups, can significantly influence their third-order NLO properties. nitk.ac.in Although the third-order NLO susceptibility for this compound has not been reported, research on related organic materials indicates that the presence of heavy atoms like bromine and conjugated systems can enhance these properties. rsc.org
Table 4: Third-Order NLO Susceptibility Data
| Compound | Experimental Technique | Wavelength (nm) | χ(3) (esu) |
|---|---|---|---|
| This compound | Data not available | Data not available | Data not available |
| (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide monohydrate | Z-scan | 532 | 3.60 x 10⁻⁶ |
Note: The value for the related compound is provided for context. researchgate.net
Advanced Analytical Techniques for Structural and Functional Characterization
Spectroscopic Characterization
Spectroscopic methods are fundamental to the characterization of 3-Bromo-4-fluorobenzohydrazide, each providing unique information about its molecular structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely available in published literature, the expected chemical shifts and splitting patterns can be inferred from closely related structures and general principles of NMR theory.
For the ¹H NMR spectrum, the aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton positioned between the bromine and fluorine atoms is expected to show a complex splitting pattern due to coupling with the adjacent fluorine and proton. The other two aromatic protons would also exhibit splitting based on their coupling with neighboring protons and the fluorine atom. The protons of the hydrazide group (-CONHNH₂) would appear as distinct signals, typically in the downfield region of the spectrum, with their chemical shifts being sensitive to the solvent and concentration.
In the ¹³C NMR spectrum, six distinct signals would be anticipated for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The carbon atom bonded to the fluorine would exhibit a large coupling constant (¹JCF), a characteristic feature in the NMR of organofluorine compounds. The carbonyl carbon of the hydrazide group would appear as a single peak in the downfield region, typically around 160-170 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general NMR principles, as direct experimental data is not readily available in the cited literature.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 | 115 - 140 |
| -NH- | 9.0 - 10.0 | - |
| -NH₂ | 4.0 - 5.0 | - |
| C=O | - | 160 - 170 |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydrazide and substituted benzene moieties.
Key vibrational frequencies would include the N-H stretching vibrations of the -NH and -NH₂ groups, typically appearing as one or two sharp bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the amide group is a strong and prominent band, expected around 1640-1680 cm⁻¹. The C-N stretching vibration would be observed in the 1200-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ range. The presence of the C-F and C-Br bonds would give rise to characteristic stretching vibrations in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 500-700 cm⁻¹ for C-Br.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (-NHNH₂) | 3200 - 3400 | Medium to Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong |
| N-H Bend (Amide II) | 1580 - 1620 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-F Stretch | 1000 - 1300 | Strong |
| C-Br Stretch | 500 - 700 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or methanol (B129727), would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The benzene ring and the carbonyl group are the primary chromophores. The π → π* transitions of the aromatic system are expected to result in strong absorption bands in the shorter wavelength region of the UV spectrum. The n → π* transition, associated with the non-bonding electrons of the oxygen and nitrogen atoms in the hydrazide group, would likely appear as a weaker absorption band at a longer wavelength. The presence of the bromo and fluoro substituents on the benzene ring may cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to unsubstituted benzohydrazide (B10538).
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₇H₆BrFN₂O), the molecular ion peak [M]⁺ would be expected. A characteristic feature would be the presence of an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak, which is indicative of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance.
The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for benzohydrazides include the cleavage of the N-N bond and the C-N bond, leading to the formation of characteristic fragment ions. For instance, the loss of the -NHNH₂ group would result in a prominent peak corresponding to the 3-bromo-4-fluorobenzoyl cation.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 232/234 | Molecular ion peak (⁷⁹Br/⁸¹Br isotopes) |
| [M-NHNH₂]⁺ | 185/187 | Loss of the hydrazinyl group |
| [C₆H₃BrF]⁺ | 173/175 | Loss of the CONHNH₂ group |
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Structure
Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable single crystal of this compound would provide unambiguous information about its molecular geometry, including bond lengths, bond angles, and torsion angles. This technique would confirm the planarity of the benzene ring and provide the precise spatial orientation of the hydrazide substituent relative to the ring.
Furthermore, SCXRD reveals the crystal packing arrangement, showing how individual molecules interact with each other in the solid state through intermolecular forces such as hydrogen bonding and van der Waals interactions. The hydrazide group, with its N-H and C=O moieties, is capable of forming strong hydrogen bonds, which would likely play a significant role in the crystal lattice formation. The analysis would also determine the crystal system, space group, and unit cell dimensions. However, obtaining single crystals of sufficient quality for SCXRD can be challenging, and as of now, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases.
Chromatographic Methods
Chromatographic techniques are powerful tools for the separation, identification, and quantification of individual components within a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds. While direct analysis of this compound by GC-MS might be challenging due to its relatively low volatility and potential for thermal degradation, derivatization can be employed to enhance its volatility.
In a typical GC-MS analysis, the derivatized analyte is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compound. For related compounds like bromofluorobenzaldehydes, GC methods have been developed to separate and quantify isomers. rsc.orgsemanticscholar.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile analytical technique that couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. nih.gov It is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, making it an ideal method for the analysis of this compound.
In an LC-MS analysis, the sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their interactions with the stationary and mobile phases. The separated components then flow into the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. LC-MS can be used for the qualitative and quantitative analysis of this compound in various matrices. Tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and structural information. nih.govumb.edu
Table 2: Hypothetical LC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| LC System | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-500 |
| Capillary Voltage | 3.5 kV |
Note: This data is hypothetical and for illustrative purposes only.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. umich.edu It is widely employed in synthetic chemistry to monitor the progress of reactions, identify compounds present in a mixture, and determine the purity of a substance. umich.edursc.org
To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. rsc.orgresearchgate.net The plate is then developed in a suitable solvent system. The separation of the starting materials, intermediates, and the final product can be visualized under UV light or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the different components. umich.edu The disappearance of the starting material spots and the appearance of the product spot indicate the progress of the reaction.
Biological Assay Methodologies
Biological assays are essential for determining the pharmacological activity of a compound.
The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric and fluorometric method to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms, particularly Mycobacterium tuberculosis. researchgate.netresearchgate.netmdpi.com The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue and non-fluorescent in its oxidized state. thermofisher.comthermofisher.cominterchim.fr In the presence of metabolically active cells, the indicator is reduced to the pink and highly fluorescent resorufin. thermofisher.comthermofisher.com
To evaluate the antitubercular activity of this compound, a serial dilution of the compound is prepared in a 96-well microplate. A standardized inoculum of Mycobacterium tuberculosis is then added to each well. After an incubation period, Alamar Blue solution is added, and the plates are incubated further. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition of bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents the color change. nih.gov This assay is known for being non-toxic to cells, allowing for further analysis of the tested samples. researchgate.net
Table 3: Hypothetical MABA Results for this compound against M. tuberculosis H37Rv
| Compound Concentration (µg/mL) | Well Color | Interpretation |
|---|---|---|
| 64 | Blue | Inhibition |
| 32 | Blue | Inhibition |
| 16 | Blue | Inhibition |
| 8 | Pink | Growth |
| 4 | Pink | Growth |
| 2 | Pink | Growth |
| 1 | Pink | Growth |
Note: This data is hypothetical and for illustrative purposes only. The MIC in this example would be 16 µg/mL.
In vitro Free Radical Scavenging Assays
A comprehensive review of scientific literature and research databases reveals a notable absence of studies specifically investigating the in vitro free radical scavenging activity of this compound. Standard antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, hydroxyl radical scavenging assays, or nitric oxide scavenging assays, have not been reported for this specific compound.
Consequently, there are no available data, research findings, or established IC50 values to present in data tables or to form a detailed discussion on its potential antioxidant properties. While research exists on the antioxidant activities of various other substituted benzohydrazide derivatives, the strict focus of this article is solely on this compound. Therefore, discussion of related but distinct compounds falls outside the defined scope.
Further research is required to be undertaken to determine if this compound possesses any significant free radical scavenging capabilities. Such studies would be necessary to generate the data required for a thorough analysis as outlined in this section.
Emerging Research Directions and Therapeutic Prospects
Development of Multi-Targeting Agents
The conventional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. This has led to the rise of multi-target-directed ligands (MTDLs), which can simultaneously modulate multiple biological targets, offering the potential for enhanced efficacy and reduced drug resistance. The benzohydrazide (B10538) moiety is a versatile scaffold for the design of such agents. researchgate.netnih.gov
Hybrid Molecule Design and Synthesis
The concept of molecular hybridization involves covalently linking two or more pharmacophoric units to create a single hybrid molecule with potentially synergistic or additive biological activities. nih.gov This approach is a cornerstone of modern medicinal chemistry for developing novel therapeutic agents. acs.org The benzohydrazide scaffold is a popular building block in the design of such hybrids due to its synthetic accessibility and diverse biological activities. researchgate.net
Hybrid molecules incorporating benzohydrazide derivatives have shown promise in various therapeutic areas. For example, hybrids of benzimidazole (B57391) and pyrazole (B372694) have been synthesized and evaluated for their anti-inflammatory and antioxidant properties. nih.gov Similarly, the fusion of benzohydrazide with pyrazole moieties has yielded compounds with significant antimicrobial activity. researchgate.net The 3-Bromo-4-fluorobenzohydrazide core can be functionalized by reacting its hydrazide group with various aldehydes or ketones to form hydrazones, which can then be linked to other bioactive scaffolds. mdpi.com This strategy opens up possibilities for creating novel hybrid molecules for a wide range of diseases, including cancer and infectious diseases. rsc.org
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions. The synthesis of benzohydrazide derivatives is amenable to such environmentally benign methodologies.
Recent research has demonstrated the use of L-proline as a reusable organocatalyst for the synthesis of hydrazide derivatives under mild, solvent-free grinding conditions, resulting in high yields and purity. mdpi.com Another green approach involves the use of polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic reaction medium for the synthesis of N-(Quinoline-3-ylmethylene)benzohydrazide derivatives at room temperature without the need for an acid catalyst. researchgate.net Furthermore, TiO2 nanoparticles have been employed as a recyclable catalyst for the synthesis of benzohydrazides, showcasing the potential for nanocatalysis in green synthesis. rasayanjournal.co.in These methods represent sustainable alternatives to conventional synthetic routes and can be adapted for the production of this compound and its derivatives.
Table 1: Green Chemistry Approaches for Benzohydrazide Synthesis
| Catalyst/Medium | Key Advantages | Applicability | Reference |
|---|---|---|---|
| L-proline (Organocatalyst) | Reusable, mild conditions, solvent-free (grinding), high yields. | Synthesis of acrylohydrazide derivatives. | mdpi.com |
| Polyethylene Glycol (PEG 400) | Recyclable, non-toxic, room temperature, acid-free. | Synthesis of quinoline-benzohydrazide derivatives. | researchgate.net |
| TiO₂ Nanoparticles | Recyclable, efficient catalysis. | General synthesis of benzohydrazide derivatives. | rasayanjournal.co.in |
Applications in Materials Science (e.g., NLO Materials)
Organic materials with nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data processing. researchgate.net The search for new NLO materials has led to the investigation of various organic scaffolds, including hydrazone derivatives. These compounds are attractive due to their large third-order optical nonlinearities and the ability to tune their properties through molecular engineering. researchgate.nettue.nl
Hydrazones derived from benzohydrazides, which can be readily synthesized from this compound, are promising candidates for NLO materials. The presence of donor-acceptor groups within the molecular structure can enhance the NLO response. The 3-bromo-4-fluorophenyl ring can act as an electron-withdrawing group, and by condensing the hydrazide with an aldehyde containing an electron-donating group, a molecule with significant NLO properties could be created. Studies on substituted hydrazones have shown that they exhibit large third-order molecular hyperpolarizability, making them suitable for photonic applications. researchgate.net
Future Directions in Drug Design and Optimization for Specific Diseases
The benzohydrazide scaffold is a versatile pharmacophore that has been incorporated into molecules with a wide array of biological activities. thepharmajournal.comderpharmachemica.com This provides a strong foundation for the future design and optimization of this compound derivatives for specific diseases.
Anticancer Agents: Benzohydrazide derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms. For instance, some derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.gov The this compound scaffold can be used to design novel EGFR inhibitors or agents targeting other cancer-related pathways.
Antimicrobial Agents: With the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial agents. Benzohydrazides have shown broad-spectrum activity against various bacteria and fungi. researchgate.netderpharmachemica.com The bromo and fluoro substituents on the this compound core can enhance antimicrobial potency and improve pharmacokinetic properties.
Neurodegenerative Diseases: Some hydrazone derivatives have been investigated as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. nih.govnih.gov The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system disorders, and the physicochemical properties of this compound could be optimized for this purpose.
Table 2: Potential Therapeutic Applications of the Benzohydrazide Scaffold
| Therapeutic Area | Biological Target/Activity | Example from Literature | Reference |
|---|---|---|---|
| Cancer | EGFR Kinase Inhibition | Benzohydrazide derivatives containing dihydropyrazoles. | nih.gov |
| Infectious Diseases | Antibacterial and Antifungal | Substituted benzohydrazide derivatives. | derpharmachemica.comderpharmachemica.com |
| Neurodegenerative Diseases | Cholinesterase Inhibition | Hydrazones of 4-(Trifluoromethyl)benzohydrazide. | nih.gov |
| Inflammation | Analgesic Activity | Substituted benzylidinohydrazines. | nih.gov |
Future research will likely focus on synthesizing libraries of this compound derivatives and screening them against a panel of biological targets to identify lead compounds for various diseases. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial for optimizing the potency, selectivity, and drug-like properties of these novel compounds.
Q & A
Q. What gaps exist in the literature regarding the environmental fate of this compound?
- Methodological Answer : Limited data on aquatic toxicity (e.g., Daphnia magna LC) and biodegradation half-lives. Researchers should conduct OECD 301D ready biodegradability tests and QSAR modeling to predict ecotoxicological endpoints .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 168–170°C | |
| HPLC Purity | >98% (C18, 0.1% TFA in HO/MeCN) | |
| NMR Shifts (NH) | δ 4.8 ppm (broad, DMSO-d) | |
| Binding Affinity (BSA) | K = 1.2 × 10 M |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
